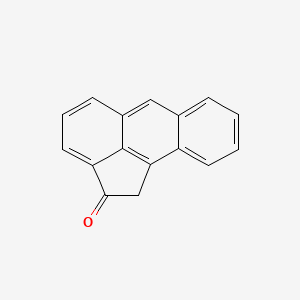
Aceanthrylen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceanthrylen-2(1H)-one is a polycyclic aromatic ketone with a unique structure that includes fused aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aceanthrylen-2(1H)-one typically involves cyclization reactions of suitable precursors. One common method is the cyclization of anthracene derivatives under specific conditions that promote the formation of the ketone group at the desired position. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Aceanthrylen-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Aceanthrylen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of Aceanthrylen-2(1H)-one involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- Benz[j]aceanthrylen-2(1H)-one
- Benz[e]aceanthrylen-6(5H)-one
Comparison
This compound is unique due to its specific arrangement of fused aromatic rings and the position of the ketone group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in materials science and organic electronics .
Propiedades
Número CAS |
90047-29-3 |
|---|---|
Fórmula molecular |
C16H10O |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1H-aceanthrylen-2-one |
InChI |
InChI=1S/C16H10O/c17-15-9-14-12-6-2-1-4-10(12)8-11-5-3-7-13(15)16(11)14/h1-8H,9H2 |
Clave InChI |
JQCHXLYXNJKVFH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C(=CC4=CC=CC=C24)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)

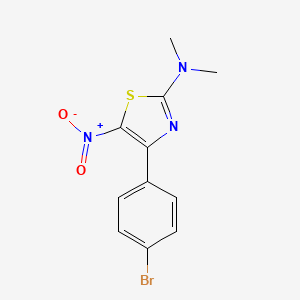
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
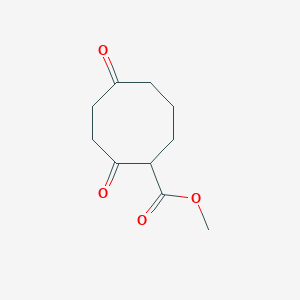
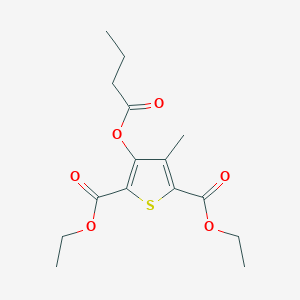
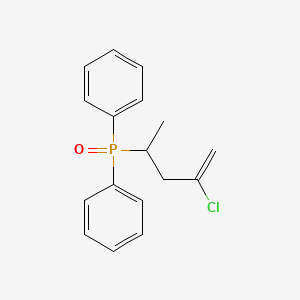
![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
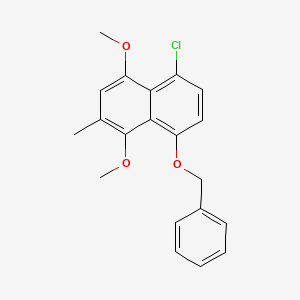

![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)

